molecular formula C2Cl2N2S B1267287 2,5-Dichloro-1,3,4-thiadiazole CAS No. 32998-28-0

2,5-Dichloro-1,3,4-thiadiazole

Cat. No.: B1267287
CAS No.: 32998-28-0
M. Wt: 155.01 g/mol
InChI Key: JTIHIPQIYDEUNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. It is part of the thiadiazole family, which is known for its diverse biological and chemical properties. This compound is of significant interest in various fields due to its unique structural features and reactivity.

Safety and Hazards

“2,5-Dichloro-1,3,4-thiadiazole” is harmful to aquatic life with long-lasting effects . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is toxic if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

The compound has potential for further study due to its broad spectrum of pharmacological properties . It could serve as a new lead for further study of its antiproliferative properties . Its unique chemical properties also make it a versatile tool in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of cyanogen with sulfur dichloride in the presence of a catalytic amount of chloride ion. The reaction typically uses an organic solvent such as dimethylformamide, tetrahydrofuran, or N-methylpyrrolidone . The chloride ion catalyst can be sourced from compounds like tetraethylammonium chloride or sodium chloride.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

    Cyclization Reactions: It can form cyclic compounds through reactions with other heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include thiourea, acyl hydrazides, and alkyl 2-amino-2-thioxoacetates . Reaction conditions often involve acidic or basic environments, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazoles, oxadiazoles, and other heterocyclic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2,5-Dichloro-1,3,4-thiadiazole can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it valuable for targeted applications in various fields.

Properties

IUPAC Name

2,5-dichloro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2N2S/c3-1-5-6-2(4)7-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIHIPQIYDEUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310095
Record name 2,5-dichloro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32998-28-0
Record name NSC222408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-dichloro-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dichloro-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloro-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-1,3,4-thiadiazole
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-1,3,4-thiadiazole
Reactant of Route 6
Reactant of Route 6
2,5-Dichloro-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.